![molecular formula C12H11NO2 B2864749 (E)-3-(1-methylindol-2-yl)prop-2-enoic acid CAS No. 132418-68-9](/img/structure/B2864749.png)
(E)-3-(1-methylindol-2-yl)prop-2-enoic acid
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Description
(E)-3-(1-methylindol-2-yl)prop-2-enoic acid, also known as indole-3-acrylic acid, is a plant hormone that belongs to the family of auxins. It plays a crucial role in plant growth and development, including cell division, elongation, and differentiation. In recent years, (E)-3-(1-methylindol-2-yl)prop-2-enoic acid has gained significant attention in the scientific community due to its potential applications in agriculture, medicine, and biotechnology.
Scientific Research Applications
Synthesis and Material Science
One of the primary applications of "(E)-3-(1-methylindol-2-yl)prop-2-enoic acid" derivatives lies in the synthesis of organic compounds and materials with specific properties. For example, the synthesis of highly stable luminescent molecular crystals based on derivatives of this compound has been reported. These crystals exhibit stable photoluminescence at ambient conditions, indicating their potential use in optoelectronic devices and sensors (Zhestkij et al., 2021).
Biochemical Applications
In the biochemical sphere, derivatives of "(E)-3-(1-methylindol-2-yl)prop-2-enoic acid" have been investigated for their ability to interact with biological pathways. For instance, the regioselective synthesis of 3,3-bis(indolyl)propanoic acid derivatives via iron(III)-catalyzed hydroarylation showcases the potential of these compounds in pharmaceutical development. These derivatives could serve as precursors for drugs targeting specific biochemical pathways (Kutubi & Kitamura, 2011).
Structural and Chemical Analysis
The compound and its derivatives also play a role in the structural and chemical analysis of organic molecules. Studies have detailed the synthesis of enamides from "(Z)-3-Arylprop-2-enoic acids" and explored their potential applications. This work provides valuable insights into the chemical properties and reactivity of these compounds, furthering our understanding of their potential uses in synthetic chemistry (Brettle & Mosedale, 1988).
Coordination Chemistry and Sensing
Additionally, derivatives of "(E)-3-(1-methylindol-2-yl)prop-2-enoic acid" have been employed in coordination chemistry to create novel metal complexes and coordination polymers. These compounds have been studied for their structures and potential gas sensing properties, indicating the versatility of "(E)-3-(1-methylindol-2-yl)prop-2-enoic acid" derivatives in creating functional materials for environmental monitoring and other applications (Rad et al., 2016).
properties
IUPAC Name |
(E)-3-(1-methylindol-2-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-13-10(6-7-12(14)15)8-9-4-2-3-5-11(9)13/h2-8H,1H3,(H,14,15)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWKUVAAIKIGEJ-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C=C1/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1-methylindol-2-yl)prop-2-enoic acid |
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